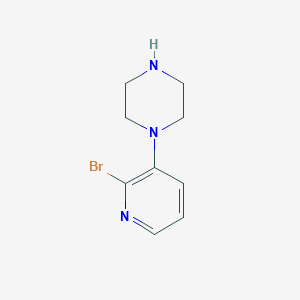
1-(2-Bromopyridin-3-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromopyridin-3-yl)piperazine is a chemical compound with the molecular formula C9H12BrN3 and a molecular weight of 242.1 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 1-(2-Bromopyridin-3-yl)piperazine typically involves the reaction of piperazine with 2-bromo-3-chloropyridine . The reaction is carried out under specific conditions to ensure the formation of the desired product. Here is a general synthetic route:
Starting Materials: Piperazine and 2-bromo-3-chloropyridine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to reflux for several hours.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Analyse Chemischer Reaktionen
1-(2-Bromopyridin-3-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced with other groups in the presence of palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the bromine atom is replaced with an aryl group.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromopyridin-3-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential as therapeutic agents.
Biological Research: The compound is used in the development of probes and ligands for biological targets, aiding in the study of biochemical pathways and mechanisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical entities.
Wirkmechanismus
The specific mechanism of action for 1-(2-Bromopyridin-3-yl)piperazine is not well-documented. piperazine derivatives generally exert their effects by interacting with various molecular targets, such as receptors or enzymes. For instance, some piperazine compounds act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromopyridin-3-yl)piperazine can be compared with other pyridinylpiperazine derivatives, such as:
1-(2-Pyridinyl)piperazine: Known for its role as a selective α2-adrenergic receptor antagonist.
1-(3-Fluoro-2-pyridinyl)piperazine: Another derivative with potent biological activity.
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The presence of the bromine atom in this compound makes it particularly useful for further functionalization through substitution reactions.
Eigenschaften
Molekularformel |
C9H12BrN3 |
|---|---|
Molekulargewicht |
242.12 g/mol |
IUPAC-Name |
1-(2-bromopyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H12BrN3/c10-9-8(2-1-3-12-9)13-6-4-11-5-7-13/h1-3,11H,4-7H2 |
InChI-Schlüssel |
CPXVQDMPRPAOMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=C(N=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



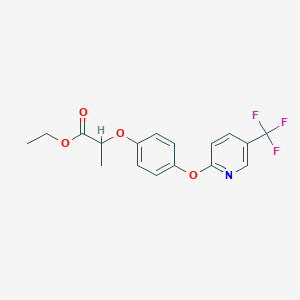
![(5As)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B13410097.png)
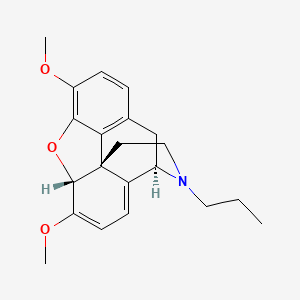
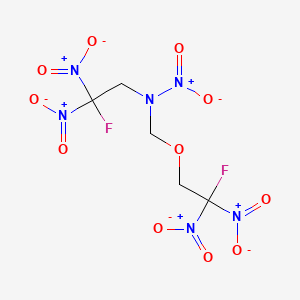
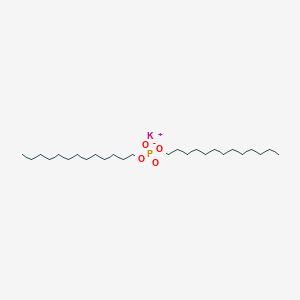

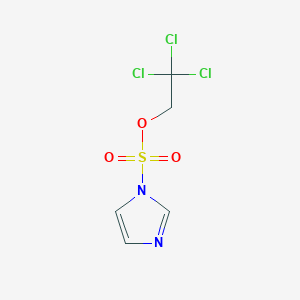
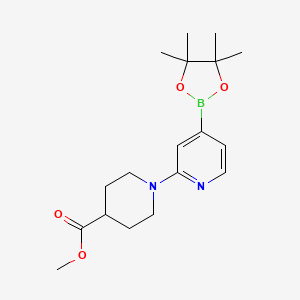
![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonyl]carbamate](/img/structure/B13410141.png)
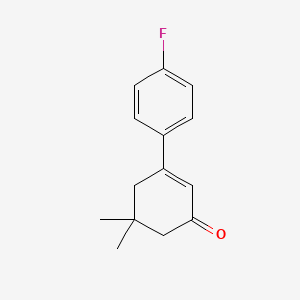
![(4R)-5-[[1-[[(3R,9R,15R)-15-(3-aminopropyl)-9-benzyl-12-butan-2-yl-3-(carboxymethyl)-6-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazacyclodocos-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(3-methylpentan-2-yl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13410158.png)
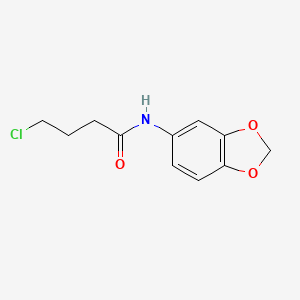
![4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol](/img/structure/B13410176.png)
